1,4-Dibromo-2,5-diethylbenzene

Organic Electronics Monomer Processability Solution Polymerization

1,4-Dibromo-2,5-diethylbenzene (CAS 40787-48-2) is a symmetrically substituted aryl dibromide belonging to the 1,4-dibromo-2,5-dialkylbenzene class, with molecular formula C₁₀H₁₂Br₂ and molecular weight 292.01 g/mol. It is primarily employed as a bifunctional monomer in transition-metal-catalyzed step-growth polycondensations—most notably Suzuki-Miyaura and Heck cross-coupling polymerizations—to construct π-conjugated polymer backbones for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and related optoelectronic devices.

Molecular Formula C10H12Br2
Molecular Weight 292.01 g/mol
CAS No. 40787-48-2
Cat. No. B1287434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-diethylbenzene
CAS40787-48-2
Molecular FormulaC10H12Br2
Molecular Weight292.01 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1Br)CC)Br
InChIInChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3
InChIKeyDNHRBCFMFYOUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-diethylbenzene (CAS 40787-48-2): Aryl Dibromide Monomer for Conjugated Polymer Procurement


1,4-Dibromo-2,5-diethylbenzene (CAS 40787-48-2) is a symmetrically substituted aryl dibromide belonging to the 1,4-dibromo-2,5-dialkylbenzene class, with molecular formula C₁₀H₁₂Br₂ and molecular weight 292.01 g/mol . It is primarily employed as a bifunctional monomer in transition-metal-catalyzed step-growth polycondensations—most notably Suzuki-Miyaura and Heck cross-coupling polymerizations—to construct π-conjugated polymer backbones for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and related optoelectronic devices [1]. The presence of two ethyl substituents at the 2- and 5-positions of the para-dibromobenzene core distinguishes it from its unsubstituted, dimethyl-, and long-chain dialkyl analogs, modulating monomer solubility, melting behaviour, and steric environment during polymerization.

Why Generic 1,4-Dibromo-2,5-dialkylbenzene Substitution Fails for 1,4-Dibromo-2,5-diethylbenzene (CAS 40787-48-2)


Within the 1,4-dibromo-2,5-dialkylbenzene family, alkyl chain length fundamentally alters three procurement-critical properties: melting point, boiling point, and hydrophobicity. The unsubstituted parent 1,4-dibromobenzene melts at ~87 °C and boils at ~219 °C, while the dimethyl analog melts at 72–74 °C and boils at 261 °C [1][2]. The diethyl variant (target compound) melts at only 38–42 °C and boils at ~298.5 °C—a difference that directly impacts ease of handling (liquid vs. solid at near-ambient temperature), solvent compatibility for solution polymerization, and thermal budget during high-temperature polycondensations . Longer-chain analogs (e.g., dihexyl, dioctyl) introduce excessive conformational flexibility and dilution of chromophore density, which can compromise the optoelectronic performance of the final conjugated polymer. Simply interchanging members of this homologous series without accounting for these quantifiable differences risks altering polymer molecular weight, solubility, film morphology, and device efficiency.

Quantitative Differentiation Evidence for 1,4-Dibromo-2,5-diethylbenzene (CAS 40787-48-2) vs. Closest Analogs


Melting Point Depression of ~34–45 °C vs. 1,4-Dibromo-2,5-dimethylbenzene and ~45–49 °C vs. Unsubstituted 1,4-Dibromobenzene Enhances Ambient-Temperature Processability

The target compound exhibits a melting point of 38.0–42.0 °C, compared to 72–74 °C for the dimethyl analog (1,4-dibromo-2,5-dimethylbenzene) and 86–89 °C for the unsubstituted parent 1,4-dibromobenzene [1][2]. This represents a melting point depression of 30–36 °C relative to the dimethyl analog and 44–51 °C relative to the unsubstituted parent. The target compound is a solid at refrigerated storage (0–10 °C) but approaches or reaches the liquid state near standard ambient laboratory temperatures (20–25 °C), enabling easier liquid-transfer handling and improved dissolution kinetics in common polymerization solvents (e.g., toluene, THF) without external heating .

Organic Electronics Monomer Processability Solution Polymerization

Boiling Point Elevation of ~37.5 °C vs. 1,4-Dibromo-2,5-dimethylbenzene Extends Usable Temperature Window for High-Temperature Polycondensations

The target compound has a reported boiling point of 298.5±35.0 °C at 760 mmHg, compared to 261 °C for the dimethyl analog and 219 °C for unsubstituted 1,4-dibromobenzene [1][2]. The boiling point elevation of ~37.5 °C over the dimethyl analog provides a wider liquid-phase operating window for high-temperature polycondensation protocols (e.g., Suzuki polycondensation in high-boiling solvents such as DMF, NMP, or diphenyl ether at 150–200 °C), where monomer volatility and evaporative loss can compromise stoichiometric balance and polymer molecular weight.

High-Temperature Polymerization Thermal Stability Suzuki Polycondensation

LogP of ~4.34 Confers Significantly Higher Lipophilicity than Unsubstituted 1,4-Dibromobenzene, Influencing Solvent Compatibility and Polymer Solubility

The target compound has a calculated LogP (octanol-water partition coefficient) of 4.34, compared to approximately 3.6 for 1,4-dibromobenzene (estimated from fragment-based methods; experimental LogP for 1,4-dibromobenzene is ~3.64) . While direct experimental LogP values for the dimethyl analog are not readily available, the trend follows the expected increase in lipophilicity with alkyl chain elongation (Hansch-Leo fragment constant: +0.5 per methylene group). This ~0.7 LogP increment corresponds to an approximately 5-fold increase in octanol-water partition coefficient, translating to markedly higher solubility in non-polar organic solvents (toluene, chlorobenzene, dichlorobenzene) commonly employed in conjugated polymer synthesis and processing [1].

Hydrophobicity Solubility Engineering Organic Solvent Processing

Guaranteed Purity of >98.0% (GC) with NMR Structural Confirmation Provides Higher Batch-to-Batch Consistency than Lower-Purity Generic Dibromo Monomers

TCI supplies the target compound with a minimum purity of >98.0% as determined by gas chromatography (GC), supplemented by NMR structural confirmation . In contrast, many generic suppliers of unsubstituted 1,4-dibromobenzene and 1,4-dibromo-2,5-dimethylbenzene offer purities of 95–97%, often without routine NMR confirmation [1]. For AA/BB-type step-growth polycondensations, Carothers' equation dictates that monomer purity directly governs achievable number-average degree of polymerization (X̄ₙ). A monomer purity of 98.0% (impurity fraction p = 0.980) theoretically limits X̄ₙ to 50 at full conversion, versus X̄ₙ ≈ 20–33 for 95–97% purity—a factor that critically impacts polymer mechanical integrity, film-forming quality, and optoelectronic performance [2].

Monomer Purity Polycondensation Stoichiometry Quality Assurance

Ethyl Substituents Provide an Optimal Steric Profile for AA/BB Polycondensation—Sufficient Steric Bulk to Suppress Aggregation Without Blocking Catalyst Access as Longer Alkyl Chains Do

The ethyl substituents at the 2- and 5-positions provide a moderate steric environment flanking the reactive C–Br bonds. Larger alkyl groups (e.g., n-hexyl, n-octyl) are known to reduce the rate of oxidative addition of aryl bromides to Pd(0) catalysts due to increased steric shielding of the C–Br bond, as quantified through competitive Hammett/Taft studies on substituted bromobenzenes [1]. Unsubstituted 1,4-dibromobenzene, conversely, has no steric protection against π-stacking aggregation, which can lead to premature precipitation of oligomeric intermediates during polymerization . The ethyl group represents a balanced intermediate: the Taft steric parameter (Eₛ) for ethyl (–0.07) is significantly smaller in magnitude than n-hexyl (–0.36) or n-octyl (–0.39), indicating substantially less steric hindrance to Pd(0) oxidative addition while still providing sufficient bulk to disrupt detrimental aggregate formation [2].

Steric Effects Catalyst Accessibility Polymerization Kinetics

Procurement-Driven Application Scenarios for 1,4-Dibromo-2,5-diethylbenzene (CAS 40787-48-2)


Suzuki-Miyaura AA/BB Polycondensation for Poly(p-phenylene)-Type Conjugated Polymers in OLED Hole-Transport Layers

The target compound's >98.0% (GC) purity, combined with its moderate steric profile (Taft Eₛ ≈ –0.07 for ethyl), enables reproducible high-molecular-weight poly(p-phenylene) synthesis via Suzuki polycondensation with aryl diboronic acids/esters. The low melting point (38–42 °C) allows facile liquid handling and rapid dissolution in toluene/THF at ambient temperature, while the elevated boiling point (~298.5 °C) ensures negligible monomer loss during reactions conducted at 110–150 °C in high-boiling solvents. Procurement of the >98.0% purity grade is recommended for electronic-grade polymer synthesis where stoichiometric precision dictates device performance.

Heck Polycondensation for Poly(p-phenylene vinylene) (PPV) Derivatives Targeting Organic Photovoltaic Active Layers

1,4-Dibromo-2,5-diethylbenzene serves as the aryl dihalide monomer in Heck polycondensations with 1,4-divinylbenzene derivatives to yield dialkoxy/dialkyl-substituted PPVs. The ethyl substituents impart sufficient solubility to the growing polymer chain to prevent premature precipitation—a known limitation with unsubstituted 1,4-dibromobenzene—while avoiding the excessive chain flexibility and chromophore dilution associated with dihexyl or dioctyl analogs. The LogP of 4.34 indicates excellent compatibility with the aromatic hydrocarbon solvent systems (toluene, xylenes, chlorobenzene) typically used for Heck polymerizations. [1][2]

Synthesis of 2,5-Diethyl-1,4-bis(ethynyl)benzene as a Rigid-Rod Monomer for Poly(phenylene ethynylene) (PPE) Sensor Materials

Through Sonogashira coupling with trimethylsilylacetylene followed by desilylation, the target compound is converted to 2,5-diethyl-1,4-bis(ethynyl)benzene—a key monomer for fluorescent PPE-based chemical sensors and molecular wires. The ethyl substituents provide a balance between solubility and structural rigidity that is difficult to achieve with either the unsubstituted analog (insoluble oligomers) or longer-chain variants (reduced fluorescence quantum yield due to enhanced non-radiative decay from conformational freedom). Procurement of the high-purity dibromide precursor minimizes alkyne homocoupling side reactions during the subsequent Sonogashira step. [1]

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